4-Amino-7-(4-fluorophenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
This compound belongs to the class of fluoroquinolones , which are synthetic antibacterial agents. The fluoroquinolone family emerged as a significant advancement in clinical treatment due to their potent antimicrobial properties. Unlike earlier quinolones, which lacked fluorine atoms, the incorporation of fluorine at specific positions significantly improved their activity against bacterial infections .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of a 4-amino-1-phenyl-1H-pyrazolo[3,4-b]quinolin-5-one precursor with a 4-fluorophenyl-substituted ketone. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity. These processes ensure a consistent supply of the compound for research and medical applications.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction processes can modify the compound, affecting its biological activity.
Substitution: Substituents at different positions influence the compound’s properties.
Reagents: Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Conditions: Reactions occur under mild temperatures and solvent systems suitable for the specific transformation.
Major Products:: The major products depend on the specific reaction conditions and substituents. Derivatives with altered pharmacological profiles may result.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s reactivity, stability, and interactions with other molecules. It serves as a valuable scaffold for designing novel derivatives.
Biology and Medicine::Antibacterial Activity: The compound exhibits potent antibacterial effects by inhibiting bacterial DNA gyrase.
Anticancer Potential: Some derivatives show promise in cancer therapy by targeting specific molecular pathways.
Antifungal Properties: In vitro studies suggest antifungal activity against various strains.
Industry:: The compound’s applications extend to pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The compound inhibits bacterial DNA gyrase, disrupting DNA replication and transcription. Its unique mechanism distinguishes it from other antibacterials.
Properties
Molecular Formula |
C22H17FN4O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-amino-7-(4-fluorophenyl)-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H17FN4O/c23-15-8-6-13(7-9-15)14-10-18-20(19(28)11-14)21(24)17-12-25-27(22(17)26-18)16-4-2-1-3-5-16/h1-9,12,14H,10-11H2,(H2,24,26) |
InChI Key |
KEEJCVLQQRIDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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